molecular formula C6H9NO2 B13590660 (1s)-2-Amino-1-(furan-2-yl)ethan-1-ol

(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol

Cat. No.: B13590660
M. Wt: 127.14 g/mol
InChI Key: JWQAFPHYLSGNSK-YFKPBYRVSA-N
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Description

(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a furan ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-2-Amino-1-(furan-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-nitro-1-(furan-2-yl)ethan-1-ol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the catalytic hydrogenation of nitro compounds, followed by purification techniques like crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

    Oxidation: Formation of 2-furan-2-ylacetaldehyde.

    Reduction: Formation of 2-amino-1-(furan-2-yl)ethane.

    Substitution: Formation of 2-chloro-1-(furan-2-yl)ethan-1-ol.

Scientific Research Applications

(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1s)-2-Amino-1-(furan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-yl)ethan-1-amine: Similar structure but lacks the hydroxyl group.

    2-(furan-2-yl)ethan-1-ol: Similar structure but lacks the amino group.

    1-(furan-2-yl)ethan-1-one: Contains a carbonyl group instead of an amino or hydroxyl group.

Uniqueness

(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts. This dual functionality makes it a versatile compound in various research applications.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1S)-2-amino-1-(furan-2-yl)ethanol

InChI

InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1

InChI Key

JWQAFPHYLSGNSK-YFKPBYRVSA-N

Isomeric SMILES

C1=COC(=C1)[C@H](CN)O

Canonical SMILES

C1=COC(=C1)C(CN)O

Origin of Product

United States

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